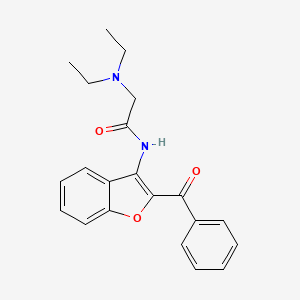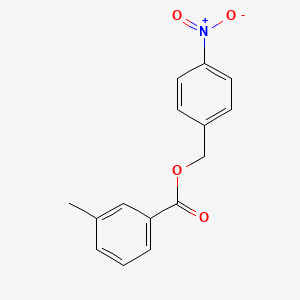
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is known for its unique structural features, which include a benzofuran ring fused with a benzoyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the benzoyl group and the acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide can be compared with other benzofuran derivatives and acetamide compounds. Similar compounds include:
2-Benzoylbenzofuran: Lacks the acetamide moiety but shares the benzofuran and benzoyl groups.
N-(2-Benzoylphenyl)acetamide: Contains the benzoyl and acetamide groups but lacks the benzofuran ring.
N-(2-Benzofuranyl)acetamide: Contains the benzofuran and acetamide groups but lacks the benzoyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(4-2)14-18(24)22-19-16-12-8-9-13-17(16)26-21(19)20(25)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,24) |
InChI Key |
BWNAXYIZCHXRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11552594.png)
![2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11552598.png)

![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552607.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11552618.png)
![3-(4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11552629.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11552631.png)
![4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11552634.png)
![4-(decyloxy)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11552636.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11552654.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552658.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552677.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
